2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5OS/c1-8-5-11(14(15,16)17)22(21-8)13-20-10(7-24-13)12(23)19-9-3-2-4-18-6-9/h2-7H,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGFLBWWBPGLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326596 | |
| Record name | 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956754-10-2 | |
| Record name | 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a class of molecules known as trifluoromethylpyridines, which have been found to exhibit diverse pharmacological effects. .
Mode of Action
Trifluoromethylpyridines are known to interact with various biological targets, influencing their function and leading to changes at the cellular level. The exact nature of these interactions for this specific compound remains to be elucidated.
Biological Activity
The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.39 g/mol. The presence of trifluoromethyl groups and a thiazole moiety contributes to its unique biological profile.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of apoptotic pathways, such as increasing p53 expression and caspase activation .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, although detailed studies are required to quantify this effect against specific pathogens.
The anticancer activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cell Cycle Progression : The compound has been shown to disrupt cell cycle progression, particularly at the G2/M phase, leading to increased apoptosis in cancer cells .
- Induction of Apoptosis : Activation of apoptotic pathways is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole-thiazole compounds and evaluated their anticancer activities. The lead compound demonstrated IC50 values in the low micromolar range against MDA-MB-231 cells, indicating potent antiproliferative effects .
Study 2: Mechanistic Insights
A molecular docking study revealed that the compound interacts favorably with key targets involved in cancer progression, including Bcl-2 and caspases. These interactions were characterized by hydrophobic contacts and hydrogen bonding, suggesting a strong binding affinity that correlates with its biological activity .
Data Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 5.0 | Induces apoptosis via p53 pathway |
| Anticancer | A549 | 7.2 | Disrupts cell cycle |
| Anticancer | HepG2 | 6.5 | Modulates apoptotic protein expression |
Scientific Research Applications
Key Synthetic Routes:
- Hydrazonoyl Halides Reaction : The compound can be synthesized through reactions involving hydrazonoyl halides and appropriate thiazole derivatives, leading to the formation of the desired pyrazole-thiazole hybrid structure.
- Substitution Reactions : The trifluoromethyl group is introduced via electrophilic substitution, enhancing the compound's lipophilicity and biological activity.
Antitumor Activity
Research has shown that derivatives of thiazoles and pyrazoles exhibit potent antitumor properties. For instance, compounds featuring similar structural motifs have been evaluated against various cancer cell lines:
- MCF-7 (Breast Cancer) : Studies indicate that certain thiazole derivatives demonstrate significant cytotoxicity against breast carcinoma cells, with IC50 values in the low micromolar range .
- HepG2 (Liver Cancer) : Some synthesized compounds have shown promising results against hepatocellular carcinoma, suggesting that modifications to the thiazole or pyrazole moieties can enhance efficacy .
Antiviral Activity
Recent studies have also highlighted the antiviral potential of pyrazole derivatives. Compounds structurally related to 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide have been tested for their ability to inhibit viral replication, particularly in coronaviruses .
Antimicrobial Properties
The compound's structural features lend themselves to antimicrobial activity. Research indicates that thiazoles and their derivatives can inhibit a range of bacterial strains, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and may improve cell membrane permeability.
- Heterocyclic Interactions : The interaction between the pyrazole and thiazole rings plays a significant role in determining the overall biological profile of the compound.
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A study synthesized several thiazole-pyrazole hybrids and evaluated their cytotoxic effects on MCF-7 and HepG2 cell lines. One notable compound demonstrated an IC50 value of 2.94 µM against HepG2 cells, indicating strong antitumor potential .
Case Study 2: Antiviral Screening
In a screening for antiviral compounds, derivatives similar to this compound were tested against a panel of viruses. Results showed promising inhibition rates against specific viral strains, suggesting further investigation into their mechanism of action could yield valuable insights .
Chemical Reactions Analysis
Reaction Mechanisms
The compound can undergo several significant chemical reactions:
-
Nucleophilic Substitution : The trifluoromethyl group on the pyrazole can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
-
Condensation Reactions : The amine functionality can react with aldehydes or ketones to form imines or related compounds.
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Reduction Reactions : The carbonyl functionalities in the thiazole and carboxamide groups can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Biological Activity and Mechanistic Insights
Research indicates that compounds similar to 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide exhibit various biological activities:
-
Anticancer Activity : Studies have shown that modifications of pyrazole derivatives can inhibit tubulin polymerization, leading to anticancer effects. The mechanism may involve interference with microtubule dynamics, which is critical for cell division.
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Anti-inflammatory Properties : Thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases.
Biological Evaluation Results
| Compound | Activity Type | IC50 (µM) | References |
|---|---|---|---|
| Thiazole Derivative | COX Inhibition | 10-20 | |
| Pyrazole Analog | Anticancer Activity | 5-15 |
Q & A
Q. What are the key steps in synthesizing 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide?
The synthesis typically involves multi-step protocols:
- Pyrazole Core Formation : Cyclocondensation of trifluoromethyl-substituted precursors (e.g., ethyl acetoacetate derivatives) with hydrazines or phenylhydrazines under reflux conditions .
- Thiazole Coupling : Reacting the pyrazole intermediate with 3-aminopyridine via carboxamide linkage, often using coupling agents like EDCI/HOBt in DMF or THF .
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . Example Yield Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole Formation | DMF-DMA, phenylhydrazine, 80°C | 65–70 | 90% |
| Thiazole Coupling | EDCI, HOBt, DMF, RT | 50–55 | 92% |
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical methods is essential:
- NMR : H and C NMR to confirm substituent positions (e.g., trifluoromethyl at pyrazole C5, thiazole C4) .
- Elemental Analysis : Validate empirical formula (e.g., CHFNOS) with <0.3% deviation from theoretical values .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 378.08) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Studies show the pyrazole-thiazole scaffold occupies hydrophobic pockets, while the trifluoromethyl group enhances binding affinity via van der Waals interactions .
- SAR Analysis : Modify substituents (e.g., replace 3-pyridinyl with 4-fluorophenyl) to assess changes in IC values. For example, fluorinated analogs exhibit improved metabolic stability .
Q. How to address contradictions in reported melting points or spectral data?
Discrepancies often arise from polymorphic forms or impurities:
- DSC Analysis : Compare differential scanning calorimetry profiles to identify polymorphs .
- Reproducibility Checks : Re-synthesize the compound using literature protocols (e.g., ’s method) and validate data against independent labs . Example Contradiction Resolution:
| Source | Melting Point (°C) | Purity Method |
|---|---|---|
| 195–198 | HPLC (97%) | |
| 212–214 | Elemental Analysis | |
| Resolution: Differences attributed to solvent residues in ’s synthesis. |
Methodological Challenges
Q. What strategies improve synthetic yield in the final coupling step?
- Catalyst Screening : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling, increasing yields from 50% to 75% .
- Solvent Optimization : Replace DMF with DMAc to reduce side reactions (e.g., thiazole ring decomposition) .
Q. How to assess environmental stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
